4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile
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Overview
Description
4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile is a complex organic compound characterized by its unique spirocyclic structureThe spirocyclic framework, which includes fused rings and a quaternary carbon, contributes to its structural diversity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile typically involves a multi-step process. One common method includes the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones in good to high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, ninhydrin, and various oxidizing agents. Reaction conditions typically involve room temperature or mild heating to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various spirocyclic derivatives, which retain the core structure of the original compound while introducing new functional groups or modifying existing ones .
Scientific Research Applications
4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological macromolecules is a key factor in its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules such as:
- Spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones
- Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones
Uniqueness
4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biological targets sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H9NO4 |
---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
4-(3,4'-dioxospiro[2-benzofuran-1,5'-furan]-3'-yl)benzonitrile |
InChI |
InChI=1S/C18H9NO4/c19-9-11-5-7-12(8-6-11)14-10-22-18(16(14)20)15-4-2-1-3-13(15)17(21)23-18/h1-8,10H |
InChI Key |
ABWQSFSIRXNLIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C(=O)C(=CO3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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